molecular formula C7H9BrN4O B13157575 1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}ethan-1-one

1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}ethan-1-one

Cat. No.: B13157575
M. Wt: 245.08 g/mol
InChI Key: WNELERCRAXWMPP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}ethan-1-one involves several steps. One common synthetic route includes the reaction of 2-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine with ethanone under specific conditions . The reaction typically requires a solvent such as acetic anhydride and a catalyst like pyridine, and it is carried out under reflux conditions for a few hours . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.

Common reagents used in these reactions include acetic anhydride, pyridine, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}ethan-1-one can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H9BrN4O

Molecular Weight

245.08 g/mol

IUPAC Name

1-(2-bromo-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)ethanone

InChI

InChI=1S/C7H9BrN4O/c1-5(13)11-2-3-12-6(4-11)9-7(8)10-12/h2-4H2,1H3

InChI Key

WNELERCRAXWMPP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN2C(=NC(=N2)Br)C1

Origin of Product

United States

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